molecular formula C7H4ClIN2 B1427239 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile CAS No. 1378864-45-9

2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile

Cat. No. B1427239
CAS RN: 1378864-45-9
M. Wt: 278.48 g/mol
InChI Key: CRMWYGBBZGPZMZ-UHFFFAOYSA-N
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Description

“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is a chemical compound. It is a halo-substituted pyridine . It’s a type of pesticide intermediate .


Synthesis Analysis

The synthesis of “2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” involves several steps. For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .


Molecular Structure Analysis

The molecular formula of “2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is C6H5ClIN . The average mass is 253.468 Da and the monoisotopic mass is 252.915512 Da .


Chemical Reactions Analysis

“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” may be used as a reagent in the multi-step synthesis of (±)-epibatidine . It may also be used in the synthesis of 2-Chloro-5-phenylpyridine via Suzuki coupling reaction with phenylboronic acid dimethyl ester .


Physical And Chemical Properties Analysis

“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is a solid . Its SMILES string is Cc1cnc (Cl)cc1I . The InChI is 1S/C6H5ClIN/c1-4-3-9-6 (7)2-5 (4)8/h2-3H,1H3 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile. For example, Jukić et al. (2010) detailed the synthesis and spectroscopic analysis of a related compound, providing insights into its structural features and optical properties, including absorption and fluorescence characteristics (Jukić, Cetina, Halambek, & Ugarković, 2010).

Chemical Reactions and Antiviral Activity

F. Attaby and colleagues (2006) explored the chemical reactions of bipyridine-3′0-carbonitrile derivatives, including their antiviral activity, contributing to the understanding of potential applications in the pharmaceutical domain (Attaby, Ali, Elghandour, & Ibrahem, 2006).

Corrosion Inhibition

A study by A. Dandia et al. (2013) investigated the use of pyrazolopyridine derivatives in corrosion inhibition for mild steel in acidic environments. This application highlights the potential industrial uses of derivatives of 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthetic Approaches and Derivatives

Kobayashi et al. (2008) described a two-step preparation of pyridothiazine derivatives starting from a compound closely related to 2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile, showing the versatility in synthetic applications (Kobayashi, Iitsuka, & Konishi, 2008).

Molecular Dynamics and Photolysis Studies

Arulaabaranam et al. (2021) conducted computational calculations and molecular docking studies on a structurally similar compound, demonstrating its potential in molecular dynamics and interaction studies (Arulaabaranam, Muthu, Mani, & Geoffrey, 2021).

Safety And Hazards

“2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile” is considered hazardous. It has the signal word “Warning” and the hazard statements H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c1-4-5(2-10)7(8)11-3-6(4)9/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRMWYGBBZGPZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1I)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodo-4-methylpyridine-3-carbonitrile

CAS RN

1378864-45-9
Record name 2-chloro-5-iodo-4-methylpyridine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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